2-Iodo-3-(trifluoromethyl)phenol
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Overview
Description
2-Iodo-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4F3IO. It is a phenolic compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
The synthesis of 2-Iodo-3-(trifluoromethyl)phenol typically involves the iodination of 3-(trifluoromethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .
Industrial production methods may involve more scalable processes, such as continuous flow iodination, which allows for better control over reaction parameters and yields. This method can be optimized to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
2-Iodo-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide would yield 3-(trifluoromethyl)anisole .
Scientific Research Applications
2-Iodo-3-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-Iodo-3-(trifluoromethyl)phenol is largely dependent on its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various molecular targets, such as enzymes and receptors, altering their activity and leading to specific biological effects. The iodine atom can also participate in halogen bonding, further influencing the compound’s interactions with its targets .
Comparison with Similar Compounds
2-Iodo-3-(trifluoromethyl)phenol can be compared to other halogenated phenols, such as:
2-Iodo-4-(trifluoromethyl)phenol: Similar in structure but with the trifluoromethyl group in a different position, leading to different reactivity and applications.
2-Bromo-3-(trifluoromethyl)phenol:
2-Chloro-3-(trifluoromethyl)phenol: Chlorine is less reactive than iodine, resulting in different substitution and reaction patterns.
The uniqueness of this compound lies in the combination of the iodine and trifluoromethyl groups, which impart distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H4F3IO |
---|---|
Molecular Weight |
288.01 g/mol |
IUPAC Name |
2-iodo-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)4-2-1-3-5(12)6(4)11/h1-3,12H |
InChI Key |
VJRAFYMTSOUKBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)I)C(F)(F)F |
Origin of Product |
United States |
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